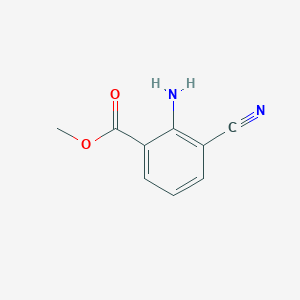

Methyl 2-amino-3-cyanobenzoate

Description

Significance of Methyl 2-amino-3-cyanobenzoate in Contemporary Organic Synthesis and Research

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various complex molecules. Its unique arrangement of functional groups—an amino group, a cyano group, and a methyl ester on a benzene (B151609) ring—makes it a valuable intermediate for creating a diverse range of heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science.

The presence of multiple reactive sites allows for a variety of chemical transformations. For instance, the amino group can participate in reactions to form amides or be a directing group in electrophilic aromatic substitution. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This reactivity makes the compound a key starting material for pharmaceuticals and agrochemicals. smolecule.com

Structural Context and Importance of Benzoate (B1203000) Derivatives with Amino and Cyano Functionalities

Benzoate derivatives containing both amino and cyano groups are of particular interest due to the interplay of their electronic properties. The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the cyano and methyl ester groups are electron-withdrawing, which deactivates the ring. This combination of functionalities leads to specific reactivity patterns and allows for selective chemical modifications.

The ability of the amino group to form hydrogen bonds is crucial for the biological activity of molecules derived from this scaffold, as it can facilitate interactions with enzymes and receptors. smolecule.com The cyano group also contributes to the molecule's reactivity and potential biological interactions. smolecule.com Aromatic compounds, in general, are fundamental to organic chemistry and are integral to many industries, serving as building blocks for pharmaceuticals, polymers, and dyes. openaccessjournals.com

Historical Development of Synthetic Methodologies for Related Aromatic Systems

The synthesis of aromatic compounds has a rich history, dating back to the early days of organic chemistry. numberanalytics.com Initially, methods for creating such molecules were limited, but the field has seen tremendous growth with the discovery of new reactions and catalysts. nih.gov The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, revolutionized the synthesis of complex aromatic systems. researchgate.net

Specifically for benzoate derivatives, early methods often involved multi-step processes. For example, the synthesis of related compounds has been achieved through the cyanation of corresponding bromo-compounds using copper(I) cyanide. google.com The development of more efficient and selective synthetic routes continues to be an active area of research, driven by the demand for novel molecules in various applications. numberanalytics.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1275585-78-8 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCXTSXLHGDKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3 Cyanobenzoate

Established Synthetic Routes to Methyl 2-amino-3-cyanobenzoate

Established synthetic pathways to this compound and related aminobenzonitriles often utilize precursors that contain the core aniline (B41778) structure, such as isatoic anhydride (B1165640) and isatin derivatives. These methods leverage the inherent reactivity of these bicyclic compounds to introduce the desired functional groups.

Synthesis from Isatoic Anhydride-8-amide (IAA) and Related Precursors

Isatoic anhydride and its derivatives are versatile starting materials for the synthesis of anthranilic acid derivatives. The synthesis of 2-amino-cyanobenzoic acid compounds can be achieved through the ring-opening of the anhydride ring, followed by cyanation. Although a direct pathway from Isatoic Anhydride-8-amide is not extensively detailed, the general strategy involves the reaction of the anhydride with a nucleophile, which cleaves the heterocyclic ring to form a 2-substituted aminobenzoyl derivative.

For instance, the oxidation of isatin using reagents like chromic acid or a cleaner system such as hydrogen peroxide with an organoselenium catalyst can yield isatoic anhydride nih.gov. Once formed, the anhydride can be converted into the corresponding anthranilic amide. A subsequent cyanation reaction, often on a halogenated precursor, introduces the nitrile group. This multi-step process highlights the utility of isatoic anhydride as a key intermediate in forming the 2-aminobenzoate (B8764639) scaffold.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of chemical intermediates to reduce environmental impact. For cyanobenzoate compounds, this involves optimizing reaction conditions, using environmentally benign solvents, and improving atom economy.

A study on the synthesis of the isomeric Methyl 3-cyanobenzoate highlights a green approach involving an oximation reaction followed by dehydration researchgate.net. The research focused on optimizing various parameters to maximize yield and purity while minimizing waste. Key factors investigated included the molar ratios of reactants and the choice of dehydrating agent. Acetic anhydride was identified as an effective dehydrating agent, leading to a high yield of the final product. This methodology demonstrates a commitment to greener synthesis by carefully selecting reagents and optimizing the reaction pathway to achieve high efficiency researchgate.net.

| Parameter Optimized | Reagents | Optimal Molar Ratio | Dehydration Temperature | Achieved Yield |

|---|---|---|---|---|

| Reactant Stoichiometry | Methyl 3-formylbenzoate : Hydroxylamine hydrochloride : Sodium hydroxide : Acetic anhydride | 1.0 : 1.5 : 1.8 : 1.5 | 130-140°C | 95.1% |

Optimization Strategies for this compound Formation

Optimizing synthetic routes is crucial for the industrial production of chemical compounds. This involves a detailed investigation of solvent effects and the development of efficient catalytic systems to improve reaction rates, yields, and product purity.

Investigating Solvent Effects in this compound Synthesis

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rate, and the ease of product isolation. In the synthesis of 2-aminobenzonitriles, various organic solvents are employed. 2-Aminobenzonitrile is noted to be soluble in most common organic solvents but insoluble in water, a property that is critical for designing the reaction and purification steps researchgate.net.

In a study on the synthesis of 2-aminobenzonitrile from 2-nitrobenzonitrile, the use of toluene as a solvent was found to simplify the process by eliminating the need for an additional drying step for the product solution google.com. Research on the green synthesis of the related Methyl 3-cyanobenzoate also explored the effect of ethanol dosage on the reaction yield researchgate.net. Furthermore, systematic solvent optimization for related reactions, such as the Knoevenagel condensation, has shown that while various solvents like water, ethanol, and toluene can be used, solvent-free conditions can sometimes provide the best results in terms of yield and reaction time.

| Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Water | 120 | 85 |

| Ethanol | 90 | 90 |

| Methanol | 90 | 88 |

| Toluene | 150 | 70 |

| Solvent-free | 45 | 95 |

Catalytic Systems and Their Efficacy in this compound Production

Catalytic systems are fundamental to modern organic synthesis, offering pathways with higher efficiency and selectivity. The introduction of the cyano group onto an aromatic ring, a key step in the synthesis of this compound, is often achieved through metal-catalyzed cross-coupling reactions.

One prominent method for preparing 2-amino-5-cyanobenzoic acid derivatives involves a copper-catalyzed cyanation of a halogenated precursor google.com. This process utilizes a copper(I) salt, such as copper(I) iodide, in conjunction with a metal cyanide reagent (e.g., sodium cyanide) and an iodide salt reagent. This system has proven effective in producing 3-substituted 2-amino-5-cyanobenzoic acid derivatives in high yields google.com.

Palladium catalysts are also highly effective for cyanation reactions. A Pd(0)-catalyzed direct cyanation of o-bromoaniline with sodium cyanide represents an efficient and high-yielding protocol for producing 2-aminobenzonitrile researchgate.net. These catalytic methods are crucial for the efficient synthesis of aminobenzonitriles from readily available halogenated starting materials.

| Catalytic System | Precursor Type | Typical Reagents | Key Advantage |

|---|---|---|---|

| Copper-Catalyzed | Aryl Halide (Br, Cl) | Cu(I) salt, Metal Cyanide, Iodide salt | Effective for producing 2-amino-5-cyanobenzoic acid derivatives google.com |

| Palladium-Catalyzed | Aryl Bromide | Pd(0) complex, NaCN, Zn dust | High-yielding protocol for direct cyanation researchgate.net |

Process Intensification and Scalability Studies for this compound Production

The industrial production of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, necessitates the development of efficient, scalable, and sustainable synthetic methodologies. Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient manufacturing processes, offers a promising approach to address these challenges. This section explores potential strategies for the process intensification and scalability of this compound production, drawing parallels from established methodologies for structurally related compounds and general principles of modern process chemistry.

A significant area of focus in process intensification is the transition from traditional batch reactors to continuous flow systems. Continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. umontreal.caresearchgate.net The synthesis of related heterocyclic compounds has demonstrated the successful implementation of continuous flow processes, achieving high yields and purity with reduced reaction times. nih.gov For the production of this compound, a continuous flow setup could involve the precise control of reaction parameters such as temperature, pressure, and residence time, leading to optimized product yield and minimized byproduct formation.

One of the critical steps in the synthesis of aromatic nitriles is the cyanation reaction. Traditional methods often employ stoichiometric amounts of toxic cyanide salts in high-boiling point solvents like DMSO, which presents challenges in terms of safety and waste management on a large scale. nih.gov Research into the scalable synthesis of other cyanated aromatic compounds has highlighted the use of alternative, less hazardous cyanating agents and catalytic systems. For instance, the use of copper(I) cyanide in the presence of an iodide salt has been shown to be an efficient method for the cyanation of aryl halides, a potential precursor route to this compound. google.com Furthermore, the development of organocatalysis, such as the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) for cyanation reactions, offers a more environmentally benign and economical alternative to metal-based catalysts. nih.govnih.govbeilstein-journals.org

To illustrate the potential for process optimization, the following table outlines key parameters and findings from studies on related cyanation and esterification reactions, which could be adapted and optimized for the scalable synthesis of this compound.

| Parameter | Traditional Batch Method | Potential Intensified/Scalable Method | Key Findings and Advantages |

| Reaction Setup | Batch Reactor | Continuous Flow Reactor | Enhanced heat and mass transfer, improved safety, easier scale-up. umontreal.caresearchgate.net |

| Cyanating Agent | Excess KCN or NaCN in DMSO | Catalytic CuCN/NaI or organocatalysts (e.g., DABCO) | Reduced toxicity, milder reaction conditions, lower cost. nih.govgoogle.com |

| Solvent | High-boiling point aprotic solvents (e.g., DMSO) | Greener solvents (e.g., water, acetonitrile) or solvent-free conditions | Reduced environmental impact and simplified product isolation. nih.govresearchgate.net |

| Catalyst | Stoichiometric reagents | Recyclable homogeneous or heterogeneous catalysts | Lower catalyst loading, potential for catalyst recovery and reuse. researchgate.net |

| Reaction Time | Several hours to days | Minutes to hours | Increased throughput and reactor productivity. nih.gov |

| Work-up | Extractive work-up with large solvent volumes | In-line separation, crystallization | Reduced waste generation and simplified purification. nih.gov |

| Yield | Variable (typically 30-70%) | Consistently high (>80-95%) | Improved process efficiency and economics. google.com |

Further research and development in the application of these process intensification strategies are essential for establishing a robust and scalable manufacturing process for this compound. Pilot-scale studies would be necessary to validate the findings from laboratory-scale experiments and to address any engineering challenges associated with the transition to industrial production. The adoption of such advanced manufacturing technologies will not only improve the economic feasibility of producing this important chemical intermediate but also align with the principles of green chemistry and sustainable manufacturing.

Reactivity and Derivatization Pathways of Methyl 2 Amino 3 Cyanobenzoate

Reactivity of the Amino Group in Methyl 2-amino-3-cyanobenzoate

The amino group in this compound is a primary aromatic amine, and its reactivity is characteristic of this functional group. It can readily undergo reactions such as acylation, alkylation, and diazotization.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides in the presence of a base. ncert.nic.in This reaction results in the formation of an amide. For instance, reaction with acetyl chloride would yield methyl 2-(acetylamino)-3-cyanobenzoate. This transformation is useful for protecting the amino group or for introducing new structural motifs.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. ncert.nic.in Reductive alkylation, a common method for the N-alkylation of α-amino methyl esters, could also be employed. This involves the reaction with an aldehyde or ketone in the presence of a reducing agent. These reactions lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Diazotization: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of substituents.

Transformations of the Cyano Functionality in this compound

The cyano group is a versatile functional group that can be transformed into other functionalities, most notably a carboxylic acid or an amine.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. ncert.nic.in This would yield 2-amino-3-carboxybenzoic acid methyl ester.

Reduction: The cyano group can be reduced to a primary amine (an aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel, or chemical reduction with reagents like lithium aluminum hydride (LiAlH4). This reaction would convert this compound into Methyl 2-amino-3-(aminomethyl)benzoate.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Reduction | H₂/Pd, Pt, or Ni; or LiAlH₄ | Primary amine |

Ester Modifications and Cleavage Reactions of this compound

The methyl ester group can be modified or cleaved, providing another avenue for derivatization.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base, such as sodium hydroxide or potassium hydroxide, followed by acidification. This reaction, known as saponification, would yield 2-amino-3-cyanobenzoic acid.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester. For example, reaction with ethanol would yield ethyl 2-amino-3-cyanobenzoate.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This would result in the formation of (2-amino-3-cyanophenyl)methanol.

Aromatic Functionalization of the Benzene (B151609) Ring of this compound

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing substituents. The amino group is a strongly activating, ortho-, para-director. The methoxycarbonyl (-COOCH₃) and cyano (-CN) groups are deactivating, meta-directors. mnstate.edursc.org The powerful activating and directing effect of the amino group typically governs the regioselectivity of the reaction.

Halogenation: Halogenation, such as bromination or chlorination, is expected to occur at the positions ortho and para to the strongly activating amino group. wikipedia.org Given the substitution pattern, the primary products would be methyl 2-amino-4-halo-3-cyanobenzoate and methyl 2-amino-6-halo-3-cyanobenzoate.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is also directed by the amino group. rsc.orgma.eduaiinmr.com This would lead to the introduction of a nitro group at the 4- or 6-position of the benzene ring.

| Substituent | Effect on Reactivity | Directing Effect |

| -NH₂ | Activating | Ortho, Para |

| -CN | Deactivating | Meta |

| -COOCH₃ | Deactivating | Meta |

Cyclization and Annulation Reactions Involving this compound

The ortho-positioning of the amino and cyano groups, as well as the amino and ester groups, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

One common reaction is the formation of quinazolinone derivatives. For instance, reaction with an acid anhydride (B1165640) can lead to the formation of a 4-oxo-3,4-dihydroquinazoline ring system. researchgate.net The reaction of o-aminonitriles with various reagents can also lead to the formation of fused pyrimidine (B1678525) rings.

Synthesis of Diverse Chemical Scaffolds from this compound

The varied reactivity of its functional groups allows for the synthesis of a wide range of chemical scaffolds from this compound.

Applications of Methyl 2 Amino 3 Cyanobenzoate in Organic Synthesis

Methyl 2-amino-3-cyanobenzoate as a Versatile Organic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The nucleophilic amino group can readily participate in reactions such as acylation, alkylation, and condensation. The electrophilic carbon atoms of the nitrile and ester groups are susceptible to attack by nucleophiles. This trifunctional nature enables its use in sequential or one-pot reactions to build complex molecules, making it a key intermediate in the synthesis of pharmaceuticals and other functional organic materials.

The primary amino group in this compound allows it to serve as a scaffold for generating a variety of substituted anilines. Standard aniline (B41778) chemistry can be applied to this compound, modifying the amino group to introduce different functionalities while retaining the cyano and ester groups for further transformations.

Key transformations include:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

N-Acylation: Treatment with acid chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate that can be converted into a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I).

These reactions are fundamental in creating a library of substituted aromatic amines that can be used in further synthetic steps.

| Transformation | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-2-amino-3-cyanobenzoate |

| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl-2-amino-3-cyanobenzoate |

| Diazotization | NaNO₂, HCl | Diazonium Salt Intermediate |

The ortho-positioning of the amino group relative to the cyano and ester functionalities makes this compound an excellent precursor for synthesizing fused heterocyclic compounds through intramolecular cyclization reactions.

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.gov this compound is a valuable starting material for constructing the quinazoline (B50416) skeleton. The synthesis often involves the reaction of the ortho-aminoester or ortho-aminonitrile functionality with reagents that provide the remaining atoms needed for the fused pyrimidine (B1678525) ring.

For instance, 2-aminobenzonitriles can react with various reagents in metal-catalyzed processes to form quinazolines. nih.gov One common approach involves the condensation of an anthranilate derivative with a suitable C1 or N1 source. researchgate.netmdpi.com For example, reacting methyl 2-aminobenzoate (B8764639) derivatives with reagents like diaminoglyoxime (B1384161) can yield quinazolinone structures. researchgate.net Iron-catalyzed C-H oxidation and intramolecular C-N bond formation is another route, starting from 2-alkylamino benzonitriles which can be prepared from the parent aminobenzonitrile. nih.gov

| Starting Material Type | Key Reaction | Resulting Heterocycle |

| 2-Aminobenzonitrile | Reaction with Grignard reagents followed by FeCl₂-catalyzed C-H oxidation | C-2 Substituted Quinazoline |

| 2-Aminobenzyl alcohol/amine | Dehydrogenative annulation with nitriles or amides | 2-Substituted Quinazoline |

| Methyl 2-aminobenzoate | Condensation with diaminoglyoxime | Quinazolinone derivative |

Indazoles are another important class of bicyclic heterocycles that exhibit significant pharmacological activities. researchgate.net The synthesis of the indazole ring system often relies on the formation of a new nitrogen-nitrogen bond and subsequent cyclization. Starting from 2-nitrobenzonitriles, which are related to aminobenzonitriles, one can synthesize 3-amino-2H-indazoles through reductive cyclization. nih.gov The general strategy involves the intramolecular cyclization of an ortho-substituted aniline derivative. For this compound, a plausible route involves diazotization of the amino group, followed by an intramolecular reaction to form the pyrazole (B372694) ring fused to the benzene (B151609) core. Various synthetic methods for indazoles start from precursors like o-hydrazino cinnamic acid or through reactions of 2-bromobenzaldehydes with amines and sodium azide. caribjscitech.com

While this compound is not a direct precursor for the classical synthesis of phthalimides, which typically involves phthalic anhydride (B1165640), its functional groups can be chemically elaborated to intermediates that could lead to related bicyclic structures. A hypothetical multi-step pathway could involve the hydrolysis of both the nitrile and the ester groups to yield 2-aminobenzene-1,3-dicarboxylic acid. This aminophthalic acid derivative could then potentially undergo reactions, such as cyclization with dehydrating agents, to form phthalimide-like anhydride or imide structures, although this is not a common application.

Beyond its role in forming heterocyclic rings, the individual functional groups of this compound can be selectively modified to produce a range of functionalized aromatic compounds. google.com

Carboxylic Acids: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2-amino-3-cyanobenzoic acid. This introduces a carboxylic acid moiety that can be used for amide bond formation or other derivatizations.

Esters: The ester group can undergo transesterification in the presence of another alcohol and a suitable catalyst, allowing for the synthesis of different alkyl esters.

Nitriles: The cyano group is a versatile functional handle. It can be hydrolyzed to form a primary amide (2-amino-3-(aminocarbonyl)benzoic acid methyl ester) or further to a carboxylic acid. Alternatively, it can be reduced to a primary amine (methyl 2-amino-3-(aminomethyl)benzoate), introducing a flexible side-chain amine. The cyano group itself is a useful building block for other heterocycles, such as in the synthesis of 2-cyanobenzothiazoles from related precursors. nih.gov

| Functional Group | Reaction | Reagents | Resulting Functional Group |

| Methyl Ester | Hydrolysis | H₃O⁺ or NaOH | Carboxylic Acid |

| Methyl Ester | Transesterification | R'OH, Acid/Base Catalyst | New Ester (-COOR') |

| Nitrile | Hydrolysis | H₃O⁺ or NaOH | Carboxylic Acid or Amide |

| Nitrile | Reduction | H₂, Catalyst or LiAlH₄ | Primary Amine (-CH₂NH₂) |

Key Intermediate in the Synthesis of Heterocyclic Compounds

Strategic Applications in the Construction of Complex Molecular Architectures

The strategic placement of reactive functional groups in this compound makes it an ideal candidate for the synthesis of various fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. The inherent reactivity of the amino and ester groups, coupled with the potential for the cyano group to participate in cyclization reactions, opens avenues for the construction of intricate molecular designs.

One of the most promising applications of this compound is in the synthesis of quinazoline and quinazolinone derivatives. The core reaction typically involves the condensation of an anthranilic acid derivative with a suitable one-carbon source. In the case of this compound, the amino and methyl ester groups can readily participate in cyclization reactions to form the quinazolinone ring. The presence of the cyano group at the 3-position offers a unique handle for further functionalization or for directing the regioselectivity of the cyclization.

For instance, the reaction of methyl 2-aminobenzoate with various reagents to form quinazolinones is a well-documented process. researchgate.net It is highly probable that this compound could undergo similar transformations. The general scheme would involve the reaction of the amino group with an appropriate electrophile, followed by an intramolecular cyclization with the methyl ester. The resulting product would be a cyanated quinazolinone, a valuable intermediate for the synthesis of more complex, biologically active molecules.

The following table illustrates the potential of aminobenzoate precursors in the synthesis of quinazolinone derivatives, which can be extrapolated to this compound.

| Precursor | Reagent | Product | Reference |

| Methyl 2-aminobenzoate | Diaminoglyoxime | Substituted quinazolinone | researchgate.net |

| Anthranilic acid | Orthoesters and amines | 4(3H)-quinazolinone | researchgate.net |

| 2-Aminobenzylamine | Aldehydes | Quinazoline | scielo.br |

This table presents examples of reactions with compounds structurally similar to this compound to illustrate potential synthetic routes.

Furthermore, the cyano group in this compound can be envisioned to participate in cascade or domino reactions, leading to the formation of polycyclic systems in a single synthetic operation. Such reactions are highly sought after in modern organic synthesis due to their efficiency and atom economy.

Exploration of this compound in Emerging Synthetic Methodologies

The unique electronic and steric properties of this compound make it an intriguing substrate for exploration in various emerging synthetic methodologies. These include multicomponent reactions (MCRs), transition-metal-catalyzed cross-coupling reactions, and novel cyclization strategies.

Multicomponent Reactions (MCRs):

MCRs, where three or more reactants combine in a one-pot reaction to form a complex product, are a cornerstone of modern synthetic chemistry. The multiple reactive sites of this compound make it an excellent candidate for the design of novel MCRs. For example, it could potentially participate in Ugi or Passerini-type reactions, incorporating its amino and ester functionalities into the final product. While specific examples involving this exact molecule are not prevalent in the literature, the principles of MCRs suggest its high potential.

Transition-Metal-Catalyzed Reactions:

The amino group and the aromatic ring of this compound are amenable to various transition-metal-catalyzed transformations. For instance, palladium- or copper-catalyzed C-N and C-C bond-forming reactions could be employed to introduce diverse substituents onto the aromatic ring, further expanding the molecular diversity of the resulting products. The synthesis of quinazolines from 2-aminobenzonitriles and arylboronic acids via palladium catalysis is a known transformation that highlights the potential of the cyano and amino groups in such reactions. mdpi.com

Novel Cyclization Strategies:

The presence of the vicinal amino and cyano groups suggests the possibility of novel cyclization strategies. For example, reductive cyclization could lead to the formation of fused heterocyclic systems. Additionally, the cyano group could be hydrolyzed to a carboxylic acid or an amide, which could then participate in intramolecular cyclization with the amino group to form different heterocyclic rings. The reaction of 2-aminobenzonitriles with various reagents to form fused pyrimidine and thiazole (B1198619) systems has been reported, indicating the synthetic utility of the o-aminoaryl nitrile moiety.

The following table outlines potential emerging synthetic methodologies where this compound could be a valuable substrate, based on reactions of analogous compounds.

| Methodology | Reactant Type | Potential Product | Reference (for analogous reactions) |

| Multicomponent Reaction | Aldehyde, Isocyanide | Highly substituted heterocyclic core | N/A |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acid | Arylated quinazoline | mdpi.com |

| Reductive Cyclization | Reducing agent | Fused dihydropyrimidine | N/A |

| Domino Reaction | Propargyl Bromide, Thiourea | Fused thiazole system |

This table illustrates potential applications in emerging synthetic methodologies based on the reactivity of the functional groups present in this compound and documented reactions of similar compounds.

Computational and Spectroscopic Analysis in Research on Methyl 2 Amino 3 Cyanobenzoate

Theoretical and Computational Chemistry Studies on Methyl 2-amino-3-cyanobenzoate Reactivity

Computational chemistry offers a powerful lens through which to predict and understand the reactivity of molecules like this compound. Density Functional Theory (DFT) is a predominant method used for these investigations, providing a balance between accuracy and computational cost.

Molecular Orbital Analysis: A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For instance, in a study of 2–Amino–5–bromobenzoic acid, DFT calculations at the B3LYP/6-31G* level were used to analyze its tautomeric forms and molecular orbitals dergipark.org.tr. Similar studies on 4-(benzylamino)benzoic acid derivatives employed DFT calculations (PBE0/def2-TZVP/CPCM) to determine optimized geometries and HOMO–LUMO gaps acs.org. It is anticipated that for this compound, the electron-donating amino group and the electron-withdrawing cyano and methyl ester groups would significantly influence the electron distribution and the energies of the frontier orbitals. The amino group would likely elevate the HOMO energy, making the aromatic ring susceptible to electrophilic attack, while the cyano and ester groups would lower the LUMO energy, indicating potential sites for nucleophilic interaction.

Electrostatic Potential Surfaces: Molecular Electrostatic Potential (MEP) or Electrostatic Surface Potential (ESP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In related aminobenzoate derivatives, DFT calculations have been used to generate ESP maps, which help in predicting sites of intermolecular interactions and chemical reactions acs.org. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the ester and cyano groups, and the nitrogen of the amino group, indicating these as likely sites for hydrogen bonding and electrophilic attack.

Reactivity Descriptors: Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.

Table 1: Calculated Quantum Chemical Parameters for Analogous Aromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2–Amino–5–bromobenzoic Acid | DFT/B3LYP/6-31G | - | - | - |

| 4-(Benzylamino)benzoic Acid | DFT/PBE0/def2-TZVP | - | - | - |

| 4-Cyanobenzoic Acid | HF/6-31G | - | - | - |

Application of Advanced Spectroscopic Techniques for Investigating this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. For a related compound, Methyl 2-amino-3-chlorobenzoate, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the methyl protons of the ester group (a singlet around 3.86 ppm), the amino protons (a broad singlet), and the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions on the benzene (B151609) ring chemicalbook.com. For this compound, one would expect to see distinct signals for the methyl ester protons, the amino protons, and three aromatic protons in a specific splitting pattern determined by their coupling constants. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the cyano carbon, and the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), the C≡N stretching of the cyano group (around 2220-2260 cm⁻¹), and the C=O stretching of the ester group (around 1700-1730 cm⁻¹). For example, the vibrational spectrum of 4-cyanobenzoic acid has been studied both experimentally and computationally, with the C≡N stretch observed at 2240 cm⁻¹ in the IR spectrum rasayanjournal.co.in.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the various functional groups in this compound would result in characteristic absorption bands in the UV-Vis spectrum. Time-dependent DFT (TD-DFT) calculations are often used to simulate and interpret experimental UV-Vis spectra, as demonstrated in studies of 4-(benzylamino)benzoic acid derivatives acs.org.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For Methyl 2-cyanobenzoate, the mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with other fragment peaks that provide structural information nih.gov. For this compound, one would expect to observe the molecular ion peak and characteristic fragmentation patterns resulting from the loss of fragments such as the methoxy group or the cyano group.

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -OCH₃ | ~3.8-3.9 ppm (singlet) |

| -NH₂ | Broad singlet | |

| Aromatic-H | ~6.5-8.0 ppm (multiplets) | |

| ¹³C NMR | C=O | ~165-170 ppm |

| C≡N | ~115-120 ppm | |

| Aromatic-C | ~110-150 ppm | |

| IR | N-H stretch | 3300-3500 cm⁻¹ |

| C≡N stretch | 2220-2260 cm⁻¹ | |

| C=O stretch | 1700-1730 cm⁻¹ | |

| Mass Spec | Molecular Ion (M+) | Expected m/z corresponding to C₉H₈N₂O₂ |

Analytical Methodologies for Reaction Monitoring and Product Characterization of this compound Transformations

The synthesis and subsequent reactions of this compound require robust analytical methods for monitoring the progress of the reaction and for the purification and characterization of the products.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For the synthesis of Methyl 2-amino-3-chlorobenzoate, HPLC was used to determine the purity of the product guidechem.com. A similar approach would be applicable to monitor the synthesis of this compound, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The choice of a suitable stationary phase (e.g., C18) and mobile phase would be crucial for achieving good separation of the starting materials, intermediates, and the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique could be employed to analyze the reaction mixture of this compound transformations, provided the compounds are sufficiently volatile or can be derivatized to increase their volatility. The mass spectra obtained can be used to identify the different components present in the reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction. It can be used to quickly assess the consumption of starting materials and the formation of products. In the synthesis of a substituted isoindole from methyl 2-aminobenzoate (B8764639), TLC was used to monitor the completion of the reaction nih.gov.

The development of specific analytical methods for this compound would involve method validation, including parameters such as linearity, accuracy, precision, and limits of detection and quantification, to ensure reliable and reproducible results.

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for Reactions of Methyl 2-amino-3-cyanobenzoate

The reactivity of this compound is largely dictated by its three functional groups: the amine, the cyano, and the methyl ester. Future research will likely focus on the development of catalysts that can selectively activate or mediate reactions at one of these sites, paving the way for more efficient and novel transformations.

One promising area is the use of transition-metal catalysts. For instance, palladium-catalyzed cross-coupling reactions could be employed to functionalize the aromatic ring, although the directing effects of the existing substituents would need to be carefully considered. Similarly, copper-catalyzed reactions, which are known to facilitate cyanation reactions, could be explored for further derivatization. google.com The development of multifunctional catalysts, such as those incorporating both acidic and basic sites, could enable tandem reactions, where multiple transformations occur in a single pot, leading to increased efficiency. nih.gov For example, a catalyst could be designed to first facilitate a condensation reaction involving the amino group, followed by an intramolecular cyclization triggered by the cyano group.

Below is a table summarizing potential catalytic systems and their applications in the reactions of this compound.

| Catalyst Type | Potential Reaction | Target Functional Group | Anticipated Advantages |

| Palladium Complexes | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Aromatic C-H or potential C-X bonds | Introduction of new C-C or C-N bonds |

| Copper Salts | Cyanation, Azide-Alkyne Cycloaddition | Cyano group, Amino group | Synthesis of nitrogen-containing heterocycles |

| Rhodium Nanoparticles | Hydrogenation, Hydroformylation | Cyano group, Aromatic ring | Selective reduction or functionalization |

| Multifunctional Catalysts | Tandem Condensation-Cyclization | Amino and Cyano groups | Streamlined synthesis of complex molecules |

Integration of Flow Chemistry Principles in this compound Synthesis and Derivatization

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. thieme-connect.de The integration of these principles into the synthesis and derivatization of this compound represents a significant area for future research.

The synthesis of this compound itself could be adapted to a continuous process. For instance, the cyanation of a corresponding bromo- or chloro-anthranilate precursor could be performed in a packed-bed reactor containing a solid-supported catalyst, allowing for easy separation of the product and reuse of the catalyst.

Furthermore, the derivatization of this compound can be significantly enhanced using flow chemistry. Reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes, can be conducted more safely and efficiently in a microreactor. For example, the selective reduction of the cyano group or the ester could be precisely controlled by adjusting residence time and temperature in a continuous hydrogenation reactor.

Sustainable Approaches in the Chemical Transformations of this compound

The principles of green chemistry are increasingly important in modern chemical synthesis. mdpi.commt.com Future research on this compound will undoubtedly focus on developing more environmentally benign and sustainable synthetic routes and transformations.

Key areas of investigation include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This can be achieved through the use of catalytic reactions and addition reactions.

Renewable Feedstocks: Exploring synthetic pathways that start from renewable resources rather than petroleum-based feedstocks. While challenging for this specific molecule, research into the biosynthesis of aminobenzoic acid derivatives is an active area. mdpi.com

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

The following table outlines potential green chemistry approaches for the synthesis and reactions of this compound.

| Green Chemistry Principle | Application to this compound | Potential Benefits |

| Safer Solvents and Auxiliaries | Use of water or ionic liquids as reaction media | Reduced environmental impact and improved safety |

| Design for Energy Efficiency | Microwave-assisted or sonochemical synthesis | Faster reaction times and lower energy consumption |

| Catalysis | Employment of reusable heterogeneous catalysts | Simplified purification and reduced catalyst waste |

| Use of Renewable Feedstocks | Biocatalytic synthesis of precursors | Reduced reliance on fossil fuels |

Discovery of Underexplored Reactivity and Synthetic Utilities of this compound

While the individual functional groups of this compound have well-established reactivity, their interplay in this specific arrangement likely gives rise to unique and underexplored chemical behavior. Future research should aim to uncover this novel reactivity and harness it for the synthesis of new molecular architectures.

For example, the ortho-relationship of the amino and cyano groups could be exploited in cyclization reactions to form various heterocyclic systems. Reaction with suitable bis-electrophiles could lead to the formation of novel benzodiazepines or other fused-ring systems. The cyano group can also serve as a linchpin for multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. nih.gov

Investigating the reactivity of the methyl ester in the presence of the other functional groups is also of interest. Selective hydrolysis or transesterification could provide access to other derivatives with different physical and chemical properties.

Potential for this compound in the Development of New Functional Materials and Pharmaceutical Intermediates

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel functional materials and as an intermediate in the pharmaceutical industry. chemimpex.comnbinno.commidas-pharma.com

In the realm of materials science, the aromatic nature of the compound, coupled with the presence of electron-donating (amino) and electron-withdrawing (cyano, ester) groups, suggests potential applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes. The amino group also provides a handle for polymerization, allowing for the incorporation of this chromophoric unit into larger polymer backbones. beilstein-journals.org

In the pharmaceutical sector, aminobenzoic acid derivatives are well-established as important intermediates. mdpi.comresearchgate.net The specific substitution pattern of this compound could be leveraged to synthesize analogues of known drugs or to create entirely new classes of therapeutic agents. The presence of multiple functional groups allows for diverse derivatization, making it a valuable scaffold for combinatorial chemistry and drug discovery programs. For instance, it could serve as a starting material for the synthesis of novel kinase inhibitors or other targeted therapies.

Q & A

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Perform multi-technique validation (e.g., 2D NMR, high-resolution MS) to confirm structural assignments. Cross-check with computational simulations (DFT for NMR chemical shifts) and reference databases like NIST . If discrepancies persist, systematic case studies (as in ’s 26% multiple-case methodology) can identify environmental or instrumental variables .

Q. What mechanistic insights explain the reactivity of the amino and cyano groups in this compound?

- Methodological Answer : Design kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) to probe nucleophilic (NH₂) or electrophilic (CN) behavior. Use isotopic labeling (¹⁵N for amino groups) to track reaction pathways. Compare with analogous compounds, such as Methyl 2-{[(2'-cyanobiphenyl)methyl]amino}-3-nitrobenzoate, to identify electronic effects .

Q. How can computational modeling complement experimental data for this compound?

- Methodological Answer : Apply DFT or molecular dynamics to predict spectroscopic profiles, reaction intermediates, and stability. Validate models against experimental melting points (e.g., 58–60°C for Methyl 3-cyanobenzoate) and spectral data . Use conceptual frameworks from methodological designs (e.g., 37% conceptual papers in ) to bridge theory and practice .

Q. What strategies address contradictory literature reports on the compound’s pharmaceutical potential?

- Methodological Answer : Conduct systematic literature reviews (16% of methodologies in ) to identify biases or methodological gaps. Perform in vitro assays (e.g., enzyme inhibition) under standardized conditions, referencing precursors like Methyl 2-phenylacetoacetate (used in amphetamine synthesis) to contextualize bioactivity .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

- Methodological Answer : Use DOE (Design of Experiments) to evaluate factors like solvent polarity, catalyst loading, and reaction time. Incorporate green chemistry principles (e.g., aqueous-phase reactions, recyclable catalysts). Monitor byproducts via LC-MS and compare with safety data from analogous esters .

Q. What advanced analytical workflows validate this compound’s compliance with regulatory standards?

- Methodological Answer : Follow pharmacopeial guidelines (e.g., USP, EP) for impurity profiling. Use hyphenated techniques (LC-UV-MS) to detect trace contaminants. Validate methods against certified reference materials (e.g., NIST standards) and replicate studies across multiple labs to ensure reproducibility .

Methodological Design Insights

- Data Contradiction Analysis : Leverage multiple-case studies (26% in ) to isolate variables causing discrepancies .

- Experimental Workflow : Adopt flow diagrams () for stepwise optimization of synthesis, purification, and characterization.

Key Physical Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point (analog) | 58–60°C (Methyl 3-cyanobenzoate) | |

| Stability Analysis | HPLC/GC-MS under stress conditions | |

| Spectroscopic Validation | NIST database cross-referencing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.